molecular formula C6H7NO3 B6237515 2-(1,3-oxazol-2-yl)propanoic acid CAS No. 1484542-90-6

2-(1,3-oxazol-2-yl)propanoic acid

Cat. No.: B6237515
CAS No.: 1484542-90-6
M. Wt: 141.1
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Description

2-(1,3-Oxazol-2-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a privileged oxazole heterocycle linked to a propanoic acid chain. The 1,3-oxazole ring is a doubly unsaturated five-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively . This scaffold is a key structural component in a wide range of biologically active molecules and several established pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which shares the propanoic acid functional group . The aryl propionic acid derivative class is well-known for its anti-inflammatory and analgesic properties . As an intermediate, this compound is valuable for synthesizing novel chemical entities. Researchers utilize this and similar oxazole-based structures to develop new therapeutic agents with potential antimicrobial , anticancer , and anti-inflammatory activities . The molecule's utility stems from the oxazole ring's ability to participate in diverse chemical interactions and its role as a stable bioisostere, making it a versatile building block for constructing more complex, target-specific molecules. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

1484542-90-6

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,3 Oxazol 2 Yl Propanoic Acid and Its Structural Analogues

Diverse Synthetic Routes to the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is a critical step in the synthesis of the target compound. Various methods have been developed for the construction of this heterocyclic system, including cyclization and condensation reactions, as well as modern palladium-catalyzed approaches. nih.govpharmaguideline.comacs.org

Cyclization Reactions for Oxazole (B20620) Core Formation

Cyclization reactions represent a fundamental approach to constructing the oxazole core. A prominent example is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. pharmaguideline.com This method and its variations are biomimetic, mimicking the biosynthetic pathways of some naturally occurring oxazoles. clockss.org

Other notable cyclization strategies include:

Oxidative Cyclization of Enamides: This method utilizes reagents like phenyliodine diacetate (PIDA) to achieve an intramolecular C-O bond formation, yielding a range of functionalized oxazoles under metal-free conditions. organic-chemistry.org

Reaction of α-haloketones with amides: This classic method provides a straightforward route to oxazoles. wikipedia.org

Dirhodium(II)-catalyzed reactions: The reaction of styryl diazoacetate with oximes, catalyzed by dirhodium(II) complexes, offers an efficient one-step synthesis of multi-functionalized oxazoles. nih.gov

Hypervalent Iodine-Mediated Oxidative Cyclization: N-allylamides can undergo oxidative cyclization using hypervalent iodine reagents to form oxazoline (B21484) intermediates, which can be further oxidized to oxazoles. nsf.gov

Condensation Methodologies in Oxazole Synthesis

Condensation reactions provide another versatile set of tools for assembling the oxazole ring. These methods typically involve the reaction of two or more components to form the heterocyclic core.

Key condensation approaches include:

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which condenses with an aldehyde in the presence of a base to form the oxazole ring. nih.gov The use of ionic liquids as a solvent can improve the efficiency of this reaction. organic-chemistry.org

Reaction of α-hydroxy amino ketones with aldehydes: In the presence of sulfuric acid and acetic anhydride, α-hydroxyamino ketones react with aldehydes to form oxazoles, where the C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com

Condensation of formamide (B127407) with diethyl dihydroxyfumarate: This method, though having some drawbacks related to the starting material, provides a pathway to the parent oxazole ring. clockss.org

Asmic-Ester Condensations: A sequential deprotonation-condensation of anisylsulfanylmethylisocyanide (Asmic) with esters leads to the rapid assembly of oxazoles. acs.org

Palladium-Catalyzed Coupling Approaches to Substituted Oxazoles

Modern synthetic chemistry has increasingly relied on transition-metal catalysis, and palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted oxazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. acs.orgacs.orgorganic-chemistry.org

Significant palladium-catalyzed strategies include:

C-H Activation/Annulation: Palladium catalysts can activate C-H bonds of simple arenes, which then undergo a cascade reaction with functionalized aliphatic nitriles to form 2,4,5-trisubstituted oxazoles. rsc.orgmatilda.science

Decarboxylative Addition/Cyclization: A palladium-catalyzed reaction between aromatic carboxylic acids and functionalized aliphatic nitriles allows for the single-step assembly of multiply substituted oxazoles. acs.org

Sequential C-N/C-O Bond Formation: A palladium(II)-catalyzed sp2 C-H activation pathway enables the synthesis of oxazole derivatives from simple amides and ketones in one step. acs.orgorganic-chemistry.org

Coupling of N-propargylamides with aryl iodides: In the presence of a palladium catalyst, N-propargylamides couple with aryl iodides followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Strategies for Introduction of the Propanoic Acid Moiety

Once the oxazole ring is formed, or concurrently with its formation, the propanoic acid moiety must be introduced at the C2 position. Several strategies can be employed for this purpose.

One common approach involves the use of a precursor containing the propanoic acid or a protected form of it. For instance, a starting material like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid can be synthesized and then utilized in subsequent reactions. nih.gov Another method involves the esterification of a precursor acid, followed by further transformations. ktu.edu

Alternatively, the propanoic acid side chain can be built upon a pre-existing oxazole core. This can be achieved through various functional group transformations. For example, a 2-formyloxazole, obtained through formylation of the parent oxazole, can serve as a starting point for chain extension to the propanoic acid. wikipedia.org

Stereoselective Synthesis of 2-(1,3-Oxazol-2-yl)propanoic Acid Enantiomers

The synthesis of specific enantiomers of this compound is crucial for many pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. researchgate.net Stereoselective synthesis aims to produce a single enantiomer in high purity.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol (B89426) reactions, to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in various asymmetric transformations. scielo.org.mx

In addition to chiral auxiliaries, chiral catalysts can be employed to achieve enantioselective synthesis. For example, chiral ruthenium catalysts have been successfully used for the highly enantioselective hydrogenation of substituted oxazoles to chiral oxazolines. acs.org Chiral triazole-substituted iodoarenes can catalyze the enantioselective oxidative cyclization of N-allyl carboxamides to provide highly enantioenriched oxazolines. organic-chemistry.org

Enantioselective Functionalization Techniques

The creation of a chiral center at the α-position of the propanoic acid side chain is a critical step in the synthesis of many biologically active targets. Enantioselective functionalization techniques aim to control this stereochemistry, leading to the preferential formation of one enantiomer over the other. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: This classical approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantiomerically enriched product. Oxazolidinones, for instance, are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov They can be employed in stereoselective aldol reactions, where a (Z)-enolate, formed by soft enolization with a Lewis acid like dibutylboron triflate, reacts with an aldehyde to establish two new contiguous stereocenters.

Another notable example is the use of chiral oxazolines, which can serve as both a traceless chromophore and a chiral auxiliary in photoassisted synthesis. rsc.orgorganic-chemistry.orgnih.gov In this methodology, 2-(o-aminophenyl)oxazolines undergo excited-state intramolecular proton transfer (ESIPT) to generate intermediates that can participate in cycloaddition reactions. The use of chiral oxazolines, derived from readily available amino alcohols, can lead to the formation of complex polyheterocyclic ketones with high enantiomeric excess (up to 90% ee). rsc.orgorganic-chemistry.orgnih.gov The oxazoline auxiliary can then be hydrolyzed under mild conditions.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. It is often more atom-economical than the use of stoichiometric chiral auxiliaries.

A significant advancement in this area is the ruthenium(II)-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of 2-oxazolones. nih.govrsc.org This method provides access to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). nih.govrsc.org The resulting enantioenriched products can be further transformed into other valuable chiral building blocks.

Chiral phosphoric acids have also emerged as powerful organocatalysts for a variety of enantioselective transformations. They can catalyze the formal [4+2]-cycloaddition of 2-benzothiazolimines with enecarbamates to produce benzothiazolopyrimidines with excellent diastereoselectivity and enantioselectivity. While not a direct synthesis of the target propanoic acid, this demonstrates the potential of chiral phosphoric acids in creating complex chiral heterocyclic systems.

Table 1: Examples of Enantioselective Functionalization Techniques for Oxazole Analogues

Method/Catalyst Substrate Product Yield (%) ee (%) Reference
Chiral Oxazoline Auxiliary 2-(o-Amidophenyl)oxazoline derivative Polyheterocyclic ketone - up to 90 rsc.orgorganic-chemistry.orgnih.gov
Ru(II)-NHC Complex 4-Aryl-2-oxazolone 4-Aryl-2-oxazolidinone up to 99 up to 96 nih.govrsc.org

Green Chemistry Approaches in the Synthesis of Oxazole Propanoic Acid Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of oxazole synthesis, this translates to the use of alternative energy sources, greener solvents, and more efficient catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov The synthesis of ethyl 2-(oxazolin-2-yl)alkanoates can be achieved by the microwave-assisted reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines at 130 °C for 20 minutes, without the need for any catalysts. nih.gov Similarly, 2-aryl-2-oxazolines can be efficiently prepared from ω-amido alcohols using ethyl polyphosphate in chloroform (B151607) under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also lead to significant rate enhancements and improved yields. nih.gov The synthesis of isoxazolines, a related five-membered heterocycle, has been successfully achieved using ultrasound activation. nih.gov For instance, the one-pot, three-component synthesis of novel thiazole (B1198619) derivatives has been reported under ultrasonic irradiation at 50 °C, leading to high yields in a short timeframe. rsc.org This highlights the potential of ultrasound as an energy-efficient method for the synthesis of related heterocyclic systems.

Electrochemical Synthesis: Electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. rsc.orgorganic-chemistry.orgchemistryviews.org Polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) at room temperature using an electrochemical approach. organic-chemistry.orgchemistryviews.org This method is efficient, has a broad substrate scope, and avoids the use of external chemical oxidants. organic-chemistry.orgchemistryviews.org Another electrochemical method describes a deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to form oxazoles, operating in a sustainable catalytic system without transition metals or toxic oxidants. rsc.org

Table 2: Green Chemistry Approaches in the Synthesis of Oxazole Analogues

Method Starting Materials Product Conditions Yield (%) Reference
Microwave-Assisted Alkyl 2-diazo-3-oxoalkanoate, Aziridine Ethyl 2-(oxazolin-2-yl)alkanoate 130 °C, 20 min Good to Excellent nih.gov
Microwave-Assisted ω-Amido alcohol 2-Aryl-2-oxazoline PPA, CHCl₃ Good to Excellent nih.gov
Ultrasound-Assisted Aldehydes, Amines, etc. Various Heterocycles 47 kHz, 80 W High nih.gov
Electrochemical Ketone, Acetonitrile Polysubstituted Oxazole Room Temp., Carbon Felt Electrodes up to 80 organic-chemistry.orgchemistryviews.org
Electrochemical Carboxylic Acid, Isocyanide Oxazole Undivided cell, Graphite anode - rsc.org

Chemical Reactivity and Mechanistic Transformations of 2 1,3 Oxazol 2 Yl Propanoic Acid

Carboxylic Acid Group Reactivityoxfordsciencetrove.com

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical modifications, including esterification, decarboxylation, and amidation. These reactions are fundamental to derivatizing the molecule for various applications.

Esterification Reactions and Their Applications

The conversion of 2-(1,3-oxazol-2-yl)propanoic acid to its corresponding esters is a common and crucial transformation. The most classic method employed for this purpose is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions are also applicable, which is particularly important if the substrate has acid-sensitive functional groups. commonorganicchemistry.com These include reaction with alkyl halides (like methyl iodide) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com

The resulting esters are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules, including potential pharmaceutical compounds.

MethodReagents & ConditionsAdvantagesLimitationsReference
Fischer-Speier EsterificationAlcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), HeatCost-effective, simple procedure.Equilibrium reaction, requires forcing conditions, not suitable for acid-sensitive substrates. masterorganicchemistry.comchemguide.co.uk
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Mild conditions, suitable for acid-sensitive substrates.DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove. commonorganicchemistry.com
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Mild conditions, useful for preparing methyl or other simple alkyl esters.Potential for N-alkylation on the oxazole (B20620) ring, alkyl halide toxicity. commonorganicchemistry.com
Acid Chloride Formation & Esterification1) SOCl₂ or (COCl)₂ 2) Alcohol, Base (e.g., Pyridine)High-yielding, works for hindered alcohols.Two-step process, uses hazardous reagents (thionyl chloride). commonorganicchemistry.com

Decarboxylation Pathways and Mechanismsoxfordsciencetrove.comyoutube.comgoogle.com

The decarboxylation of this compound involves the removal of the carboxyl group to release carbon dioxide (CO₂). Carboxylic acids with an electron-withdrawing group at the α-carbon, such as the oxazole ring, can undergo decarboxylation, often facilitated by heat. youtube.com The 1,3-oxazole ring can stabilize the negative charge that develops on the α-carbon in the transition state of the decarboxylation process.

The mechanism for the decarboxylation of 2-heterocyclic carboxylic acids, such as furan-2-carboxylic acid and pyrrole-2-carboxylic acid, often proceeds via an ipso-substitution pathway. youtube.com This involves the protonation of the α-carbon, facilitated by the heterocycle, followed by the loss of CO₂. For this compound, heating in a high-boiling point aprotic polar solvent like N,N-dimethylformamide (DMF), potentially with an acid catalyst, can promote the reaction. google.com The stability of the resulting 2-methyl-1,3-oxazole product drives the reaction forward. The reaction generally requires temperatures between 85-150 °C. google.com

Amidation and Peptide Bond Formation with Amino Acid Derivativesnih.gov

The carboxylic acid functionality of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation is of particular importance for the synthesis of peptide derivatives, where the acid is coupled with the amino group of an amino acid or peptide.

Direct reaction between the carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. This is achieved using a wide array of peptide coupling reagents. nih.gov These reagents convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.com The reactions are typically run in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often include a tertiary base (e.g., diisopropylethylamine, DIPEA) and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and suppress side reactions like racemization. sigmaaldrich.comacs.org

Coupling Reagent ClassExamplesMechanism PrincipleCommon AdditivesReference
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea active intermediate.HOBt, HOSu peptide.com
Phosphonium SaltsBOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPForms an active ester (e.g., OBt ester) or acylphosphonium species. Generally avoids guanidinylation side reactions.- sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTUForms an active ester (e.g., OBt or OAt ester). Highly efficient and fast.- sigmaaldrich.comacs.org
Oxime-BasedCOMU, PyOximForms a reactive OxymaPure active ester. Considered a "green" alternative with water-soluble byproducts.- sigmaaldrich.comacs.org

Oxazole Ring Reactivity and Substitutionsoxfordsciencetrove.comnih.gov

The 1,3-oxazole ring is an electron-deficient heterocycle due to the presence of the electronegative oxygen and nitrogen atoms. This electronic nature deactivates the ring towards electrophilic attack but increases its susceptibility to nucleophilic attack, particularly if a leaving group is present. oxfordsciencetrove.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Oxazole Coreoxfordsciencetrove.com

Electrophilic Aromatic Substitution (SEAr) on the oxazole ring is generally difficult and requires forcing conditions or the presence of electron-donating (activating) substituents on the ring. pharmaguideline.comwikipedia.org The pyridine-like nitrogen atom deactivates the ring system towards attack by electrophiles. oxfordsciencetrove.com When substitution does occur, it preferentially happens at the C4 or C5 positions, with C4 being generally more reactive than C5. pharmaguideline.com The C2 position is the most electron-deficient and thus the least reactive towards electrophiles. In this compound, the C2 position is already substituted. The propanoic acid substituent is electron-withdrawing, which would further deactivate the ring, making electrophilic substitution even more challenging.

Nucleophilic Aromatic Substitution (SNAr) on an unsubstituted oxazole ring is uncommon. pharmaguideline.comtandfonline.com However, it can occur if a good leaving group (such as a halogen) is present on the ring, most readily at the electron-deficient C2 position. pharmaguideline.comwikipedia.org For this compound, nucleophilic substitution on the ring itself is unlikely unless further modifications introduce a leaving group at the C4 or C5 positions. More commonly, strong nucleophiles will attack the oxazole ring, leading to ring-opening reactions rather than substitution. pharmaguideline.com For instance, attack at the C2 position can lead to cleavage of the C2-O1 bond and formation of an open-chain isocyanide intermediate. pharmaguideline.com

Reaction TypePosition ReactivitySubstituent EffectsReactivity of the Title CompoundReference
Electrophilic SubstitutionC4 > C5 >> C2Deactivated by the heterocyclic nitrogen. Requires activating groups for efficient reaction.Highly disfavored due to the electron-withdrawing propanoic acid group at C2. oxfordsciencetrove.compharmaguideline.com
Nucleophilic SubstitutionC2 >> C4 > C5Requires a good leaving group (e.g., halide). Favored by electron-withdrawing groups.Unlikely on the ring itself. Ring-opening is a more probable outcome with strong nucleophiles. pharmaguideline.comwikipedia.orgwikipedia.org

Ring-Opening and Ring-Closing Metathesis in Oxazole Derivatives

The concept of metathesis in the context of this compound derivatives primarily involves two distinct transformations: nucleophilic ring-opening of the oxazole core and ring-closing metathesis (RCM) of appended side chains.

Ring-Opening Reactions: The oxazole ring is susceptible to cleavage under various conditions. Nucleophilic attack, particularly at the C2 position, can initiate ring-opening. pharmaguideline.com This reactivity is a key pathway for converting oxazoles into other heterocyclic systems or acyclic structures. tandfonline.com For example, treatment with nucleophiles like ammonia (B1221849) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Similarly, the related 2-oxazoline ring system is known to undergo nucleophilic ring-opening with amines and other nucleophiles, highlighting the electrophilic nature of the C2 position. umich.eduacs.org

Ring-Closing Metathesis (RCM): RCM is a powerful synthetic method used to form cyclic compounds, particularly macrocycles, from acyclic precursors containing two terminal alkene functionalities. mdpi.com This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is not a reaction of the oxazole ring itself but rather a transformation applied to derivatives of the parent molecule. nih.govresearchgate.net To apply RCM, this compound would first need to be functionalized to incorporate two olefinic tethers. For instance, the carboxylic acid could be coupled with an amino alcohol which is subsequently functionalized with alkenyl chains. The resulting diene could then undergo intramolecular RCM to form a macrocycle containing the oxazole moiety. This strategy is widely used in the synthesis of complex natural products and in drug discovery to create conformationally constrained macrocyclic structures. drughunter.combgu.ac.il

Oxidation and Reduction Transformations of this compound

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key functional components: the oxazole ring, the carboxylic acid group, and the secondary carbon of the propanoic acid side chain. The selective transformation of one of these moieties in the presence of the others presents a significant synthetic challenge and is highly dependent on the choice of reagents and reaction conditions.

Selective Oxidation of Side Chains

The oxidation of the alkyl side chain of this compound, specifically at the carbon atom alpha to both the oxazole ring and the carboxyl group, is a nuanced process. The presence of a hydrogen atom at this position makes it susceptible to oxidation, analogous to a benzylic position, due to the potential for stabilization of a radical or ionic intermediate by the adjacent aromatic oxazole ring. libretexts.orgpressbooks.pub

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.org However, the oxazole ring itself is susceptible to cleavage by such harsh oxidizing agents. pharmaguideline.comsemanticscholar.org Therefore, achieving selective oxidation of the side chain without disrupting the heterocyclic core requires milder and more specific reagents.

One potential approach involves the use of enzymatic systems. For instance, aldehyde oxidase has been shown to catalyze the ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones, highlighting the potential of biocatalysis for selective transformations on the oxazole scaffold. nih.gov While this particular enzymatic reaction targets the ring, it underscores the possibility of employing enzymes for selective side-chain modifications under mild conditions.

Another strategy could involve the use of reagents that favor oxidation at a C-H bond adjacent to a heteroaromatic ring. The reactivity of this position is enhanced, and with the right choice of oxidant, selective hydroxylation or ketonization might be achievable. For example, the use of N-heterocycle-stabilized iodanes has been reported for the mild oxidation of activated alcohols, suggesting their potential for selective oxidation of a hydroxylated derivative of the target molecule.

Below is a table summarizing potential oxidative transformations of the side chain, based on analogous reactions.

Oxidizing AgentPotential ProductRemarks
Strong Oxidants (e.g., KMnO₄)Oxazole ring cleavage productsThe oxazole ring is unlikely to withstand harsh oxidation conditions. pharmaguideline.comsemanticscholar.org
Mild, Selective Oxidants2-(1,3-Oxazol-2-yl)-2-oxopropanoic acidRequires careful selection of the oxidant to avoid ring cleavage.
Biocatalysts (e.g., specific oxidases)2-(1,3-Oxazol-2-yl)-2-hydroxypropanoic acidOffers high selectivity under mild conditions, but specific enzymes would need to be identified.

Reduction of Oxazole Ring or Carbonyl Moieties

The reduction of this compound presents opportunities for chemoselectivity, targeting either the carboxylic acid function or the oxazole ring.

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comambeed.comlibretexts.orglibretexts.orgchemguide.co.uk This reaction typically proceeds to the alcohol without stopping at the aldehyde intermediate. libretexts.orgchemguide.co.uk The oxazole ring is generally expected to be stable under these conditions, allowing for the selective formation of 2-(1,3-oxazol-2-yl)propan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

Reduction of the Oxazole Ring:

The reduction of the oxazole ring is also a possible transformation. Catalytic hydrogenation of substituted oxazoles has been achieved using ruthenium catalysts, leading to the corresponding chiral oxazolines. acs.orgnih.govacs.orgnih.gov This method offers a pathway to saturated heterocyclic systems. The conditions for such hydrogenations are specific and often require a protecting group on the nitrogen atom of the heterocycle. It is plausible that under specific catalytic conditions, the oxazole ring of this compound could be selectively hydrogenated, leaving the carboxylic acid group intact, especially if the acid is converted to an ester or another less reactive derivative.

The following table outlines potential reductive transformations.

Reducing Agent/MethodTarget MoietyPotential ProductRemarks
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid2-(1,3-Oxazol-2-yl)propan-1-olA powerful reducing agent that selectively reduces the carboxylic acid to a primary alcohol. masterorganicchemistry.comambeed.comlibretexts.orglibretexts.orgchemguide.co.uk
Catalytic Hydrogenation (e.g., Ru-catalyst)Oxazole Ring2-(1,3-Oxazolidin-2-yl)propanoic acid or 2-(1,3-Oxazolin-2-yl)propanoic acidRequires specific catalysts and conditions; may require protection of the carboxylic acid. acs.orgnih.govacs.orgnih.gov
Sodium Borohydride (NaBH₄)NoneNo reactionNot sufficiently reactive to reduce the carboxylic acid or the oxazole ring. libretexts.orglibretexts.org

Design, Synthesis, and Derivatization Strategies for 2 1,3 Oxazol 2 Yl Propanoic Acid Analogues

Structural Modification at the Propanoic Acid Chain

Modifications to the propanoic acid portion of the molecule are critical for influencing physicochemical properties such as acidity, lipophilicity, and metabolic stability. These changes can be broadly categorized into altering the chain length and replacing the carboxylic acid group with isosteres.

Homologation and Chain Length Variations

Altering the length of the alkyl chain connecting the carboxylic acid to the oxazole (B20620) ring is a fundamental strategy in medicinal chemistry. While direct homologation of 2-(1,3-oxazol-2-yl)propanoic acid itself is not extensively detailed, the principles can be applied from standard organic synthesis. For instance, increasing the chain length from propanoic to butanoic acid can be achieved through methods like the Arndt-Eistert synthesis, which involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Conversely, access to analogues with different chain lengths is often achieved by starting with different building blocks. For example, the well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (B1677843) is, in fact, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, an isomer with a longer chain. researchgate.netnih.gov The synthesis of such analogues typically involves selecting a starting material with the desired chain length prior to the construction of the oxazole ring.

Isosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key pharmacophoric feature but can also lead to poor metabolic stability, rapid elimination, and limited membrane permeability. nih.govscispace.com Replacing this group with a bioisostere—a substituent with similar physical or chemical properties—is a common strategy to mitigate these drawbacks while retaining biological activity. scispace.comresearchgate.netdrughunter.com The success of any specific replacement is highly context-dependent and often requires screening a panel of options. nih.govnih.gov

Several non-classical bioisosteres for carboxylic acids have been developed, each offering a unique profile of acidity, lipophilicity, and hydrogen bonding capacity. nih.gov These replacements aim to mimic the essential interactions of the carboxylate group with its biological target. researchgate.nettechnologypublisher.com

Below is a table of common carboxylic acid isosteres that can be applied in the design of this compound analogues.

Isostere NameStructureKey Properties
Tetrazole pKa is similar to carboxylic acid (~4.5-4.9); metabolically stable; increased lipophilicity but may have high desolvation energy. drughunter.comcambridgemedchemconsulting.com
Hydroxamic Acid Moderately acidic (pKa ~8-9); acts as a strong metal chelator. nih.govnih.gov
Acyl Sulfonamide More acidic than simple sulfonamides, better mimicking the pKa of carboxylic acids; metabolically stable. drughunter.com
5-oxo-1,2,4-oxadiazole Less acidic than tetrazoles, which can improve membrane permeability and oral absorption. drughunter.com
Cyclopentane-1,3-dione pKa value is comparable to carboxylic acids. technologypublisher.com

Functionalization of the Oxazole Ring

Introducing substituents onto the oxazole ring is a powerful method for modulating the electronic properties, steric profile, and binding interactions of the molecule. Strategies can involve either building the ring with the desired substituents already in place or performing post-synthetic modifications on the heterocyclic core.

Introduction of Aromatic and Heteroaromatic Substituents

The oxazole ring can be constructed using several classic synthetic routes that allow for the incorporation of substituents. The Robinson-Gabriel synthesis, for example, involves the dehydration of 2-acylaminoketones, while the Fischer oxazole synthesis uses a cyanohydrin and an aldehyde. wikipedia.org By choosing appropriately substituted starting materials, aryl or heteroaryl groups can be placed at the C2, C4, or C5 positions.

More modern approaches involve the direct C-H functionalization of a pre-formed oxazole ring. nih.gov For instance, rhodium-catalyzed reactions can achieve formal insertion into an aromatic C-H bond of a side chain to form fused ring systems like naphtho[2,1-d]oxazoles. acs.orgacs.org Such methods provide efficient pathways to complex, polycyclic aromatic structures fused to the oxazole core.

Halogenation and Cross-Coupling Strategies

A versatile strategy for functionalizing the oxazole ring involves initial halogenation followed by transition-metal-catalyzed cross-coupling reactions. nih.gov The reactivity of the oxazole ring towards electrophilic substitution is generally low but can be achieved, often requiring activating groups. tandfonline.com For nucleophilic substitution, halogens are excellent leaving groups, with reactivity typically following the order C2 > C5 > C4. tandfonline.com

Once a halo-oxazole is obtained, it serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-oxazole with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond, effectively attaching aromatic or heteroaromatic moieties. nih.govresearchgate.net

Stille Coupling: This involves the reaction of the halo-oxazole with an organotin compound.

Negishi Coupling: This method uses an organozinc reagent to couple with the halo-oxazole.

These cross-coupling strategies are highly convergent and offer a modular approach to rapidly generate a library of analogues with diverse substitutions on the oxazole ring. nih.gov

Synthesis of Acyl Hydrazone and Other Bioisosteric Derivatives

The carboxylic acid functionality of this compound is a prime site for derivatization into other functional groups, such as acyl hydrazones, which are themselves recognized as important pharmacophores with a wide range of biological activities. nih.gov

The synthesis of acyl hydrazones from the parent carboxylic acid is a well-established, multi-step process. researchgate.netekb.eg A general synthetic route is as follows:

Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is often achieved by reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid. ktu.edu

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) monohydrate. The hydrazine displaces the alkoxy group of the ester to form the key intermediate, an N-acylhydrazine (also known as a hydrazide). researchgate.netktu.edu

Condensation: Finally, the N-acylhydrazine is condensed with a variety of substituted aromatic or heterocyclic aldehydes or ketones. nih.gov This reaction, typically carried out in an alcohol solvent and sometimes with an acid catalyst, yields the final N-acyl hydrazone derivative. researchgate.net

This synthetic pathway was successfully used to prepare a series of acyl hydrazone derivatives from Oxaprozin, demonstrating its applicability to the oxazole propanoic acid scaffold. researchgate.net The resulting acyl hydrazone moiety is a versatile functional group known to be present in numerous compounds with therapeutic applications. nih.gov

Development of Organometallic Complexes and Conjugates with Oxazole Propanoic Acid Ligands

The integration of oxazole propanoic acid derivatives as ligands in organometallic chemistry has opened new avenues for the development of novel complexes with unique structural and electronic properties. The inherent characteristics of the oxazole ring, combined with the coordinating ability of the propanoate group, make these ligands versatile scaffolds for the design of metal complexes with potential applications in catalysis and materials science. This section explores the strategies for designing and synthesizing organometallic complexes and conjugates featuring oxazole propanoic acid-type ligands, with a focus on ruthenium and rhenium centers.

The design of these organometallic complexes often revolves around the predictable coordination chemistry of the N-heterocyclic oxazole and the carboxylate moiety. The oxazole ring can coordinate to the metal center through its nitrogen atom, acting as a sigma-donor, while the propanoate group can bind in a monodentate or bidentate fashion. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting complex.

The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the oxazole propanoic acid ligand. For instance, half-sandwich ruthenium(II) complexes can be prepared by reacting a chloro-bridged dimeric arene ruthenium complex, such as [(η⁶-p-cymene)Ru(µ-Cl)Cl]₂, with the desired oxazole-containing carboxylic acid. nih.gov Similarly, rhenium(I) tricarbonyl complexes are often synthesized from fac-[Re(CO)₃(H₂O)₃]⁺ or related precursors. nih.gov

While direct examples of organometallic complexes with this compound are not extensively reported in the literature, the principles of their design and synthesis can be inferred from structurally related compounds. For example, ruthenium and rhenium complexes with ligands such as benzimidazole-2-carboxylate and pyridazine-3-carboxylic acid have been successfully synthesized and characterized, providing valuable insights into the coordination behavior of similar N-heterocyclic carboxylates. nih.govmdpi.com

In one study, the reaction of [(η⁶-p-cymene)Ru(µ-Cl)Cl]₂ with 1H-benzimidazole-2-carboxylic acid led to the formation of a neutral mononuclear ruthenium complex, [(η⁶-p-cymene)RuCl(bimCOO)], where the ligand coordinates through the imidazole (B134444) nitrogen and one oxygen of the carboxylate group. nih.gov This demonstrates the common bidentate N,O-coordination mode for this class of ligands.

The following tables summarize representative examples of organometallic complexes with ligands analogous to oxazole propanoic acid, highlighting the key structural features and synthetic precursors.

Table 1: Representative Ruthenium(II) Complexes with N-Heterocyclic Carboxylate Ligands

ComplexLigandRuthenium PrecursorCoordination ModeKey Structural Feature
[(η⁶-p-cymene)RuCl(bimCOO)]1H-benzimidazole-2-carboxylate[(η⁶-p-cymene)Ru(µ-Cl)Cl]₂Bidentate (N,O)"Piano-stool" geometry
[(η⁶-p-cym)RuCl(pdz-3-COO)]Pyridazine-3-carboxylate[(η⁶-p-cym)Ru(μ-Cl)Cl]₂Bidentate (N,O)Distorted tetrahedral geometry

Table 2: Representative Rhenium(I) Complexes with N,O-Donor Ligands

ComplexLigandRhenium PrecursorCoordination ModeKey Structural Feature
fac-[Re(CO)₃(picolinate)(PTA)]Picolinic acid and 1,3,5-triaza-7-phosphoadamantane (PTA)[NEt₄]₂[Re(CO)₃Br₃]Bidentate (N,O) for picolinatefac-tricarbonyl geometry
fac-[Re(CO)₃(quinaldinate)(PTA)]Quinaldic acid and PTA[NEt₄]₂[Re(CO)₃Br₃]Bidentate (N,O) for quinaldinatefac-tricarbonyl geometry

The characterization of these complexes typically involves a combination of spectroscopic techniques, including NMR (¹H, ¹³C), IR, and UV-Vis spectroscopy, along with single-crystal X-ray diffraction to unequivocally determine the molecular structure. nih.govmdpi.com Infrared spectroscopy is particularly useful for confirming the coordination of the carboxylate group, as the stretching frequency of the C=O bond shifts upon coordination to the metal center. nih.gov

The development of conjugates of oxazole propanoic acid with other functional molecules represents a further extension of this chemistry. For example, linking these organometallic complexes to biomolecules or photosensitizers could lead to new therapeutic or diagnostic agents. The synthetic strategies for creating such conjugates would involve the functionalization of the oxazole propanoic acid ligand prior to or after complexation.

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Oxazol 2 Yl Propanoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-(1,3-oxazol-2-yl)propanoic acid, both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propanoic acid moiety and the oxazole (B20620) ring. The acidic proton of the carboxylic group is typically observed as a broad singlet at a downfield chemical shift, generally above 10 ppm. The methine proton (α-carbon) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl group protons would, in turn, appear as a doublet. For the oxazole ring, two distinct signals for the protons at the C4 and C5 positions are anticipated, with their specific chemical shifts and coupling constants being characteristic of the heterocyclic system. The integrated signal proton ratio of 1:1:1:3 (methine, two oxazole protons, and methyl) would be consistent with the proposed structure. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in a unique electronic environment. ox.ac.uk The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (typically >170 ppm). The carbons of the oxazole ring would have characteristic shifts, followed by the α-carbon and the methyl carbon of the propanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
COOH >10 (broad s) >170 Chemical shift is solvent-dependent.
α-CH Quartet ~40-50 Coupled to the methyl group.
β-CH₃ Doublet ~15-20 Coupled to the α-proton.
Oxazole C2 - ~160 No attached proton.
Oxazole C4-H ~7.0-7.5 ~120-130 Chemical shifts are approximate.
Oxazole C5-H ~7.5-8.0 ~135-145 Chemical shifts are approximate.

Note: The data in this table are predicted based on general principles and data for analogous compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. ox.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent atoms. A cross-peak between the methine quartet and the methyl doublet would confirm the propanoic acid fragment. Similarly, coupling between the two oxazole protons would be observed, confirming their proximity. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. ox.ac.uk It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the methine proton signal to the α-carbon signal. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connection between the propanoic acid side chain and the oxazole ring. A key correlation would be expected from the α-proton of the propanoic acid to the C2 carbon of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry in more complex derivatives, NOESY can reveal through-space proximity of protons, which can be critical for assigning relative stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the determination of its elemental composition. acs.org The predicted monoisotopic mass for a related compound, 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid (C₇H₉NO₃), is 155.05824 Da. uni.lu

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) and various fragment ions, which provide valuable structural information. chemguide.co.uk The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways include: libretexts.orgdocbrown.info

Loss of the carboxyl group: A prominent peak corresponding to the loss of •COOH (45 Da) is often observed.

Loss of a hydroxyl radical: A peak at M-17, corresponding to the loss of •OH, is also a common feature. libretexts.org

Alpha-cleavage: Cleavage of the bond between the α- and β-carbons can occur.

McLafferty rearrangement: If the alkyl chain is long enough, a characteristic rearrangement can occur, though this is not expected for the simple propanoic acid chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₆H₇NO₃, MW: 141.13)

m/z Value Proposed Fragment Fragmentation Pathway
141 [C₆H₇NO₃]⁺• Molecular Ion (M⁺•)
124 [C₆H₆NO₂]⁺ Loss of •OH (M-17)
96 [C₅H₆NO]⁺ Loss of •COOH (M-45)
69 [C₃H₃NO]⁺ Oxazole ring fragment
43 [C₂H₃O]⁺ Acylium ion from propanoic chain

Note: This table represents plausible fragmentation patterns based on known mass spectrometry principles for carboxylic acids and heterocyclic compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scielo.org.mx The resulting spectra provide a "fingerprint" of the functional groups present. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong, broad absorption of the O-H stretch of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. A very strong and sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present. For the oxazole ring, characteristic C=N and C-O-C stretching vibrations are expected in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong signal. The symmetric vibrations of the oxazole ring are often strong and sharp in the Raman spectrum, providing complementary information to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Carboxylic Acid O-H stretch 2500-3300 (broad) Weak
Carboxylic Acid C=O stretch 1700-1725 (strong, sharp) Moderate-Strong
Carboxylic Acid C-O stretch 1210-1320 Weak
Oxazole Ring C=N stretch ~1650 Strong
Oxazole Ring Ring stretches 1500-1600 Strong
Alkyl Chain C-H stretches 2850-2960 Moderate

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. mdpi.com The primary chromophore in this compound is the oxazole ring. Substituted oxazoles typically exhibit absorption maxima (λ_max) due to π → π* transitions. For example, various 2-phenyloxazole (B1349099) derivatives show negligible absorption above 350 nm. acs.org Tricyclic oxazole derivatives have been reported to exhibit absorption maxima around 330 nm. mdpi.com The exact position and intensity of the absorption bands for this compound would be influenced by the solvent polarity and the electronic interplay between the carboxylic acid group and the oxazole ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray analysis of a suitable single crystal can unambiguously determine its absolute configuration, provided a heavy atom is present or by using anomalous dispersion effects. The crystal structure of a related naphtho[2,1-d]oxazole derivative has been successfully determined, confirming its molecular connectivity and conformation in the solid state. acs.orgacs.org Such an analysis for this compound would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since the α-carbon of the propanoic acid moiety is a stereocenter, this compound exists as a pair of enantiomers. Chiral analytical methods are essential to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess) of a sample. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this purpose. For instance, the enantiomers of a structurally related compound, (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid, have been successfully separated using a Chiralpak IA-3 column with a mobile phase of hexane/ethanol (B145695) (80:20). This demonstrates the feasibility of using chiral HPLC for the enantiomeric resolution of oxazole-containing propanoic acid derivatives.

Table 4: Example of Chiral HPLC Conditions for a Related Compound

Parameter Condition
Compound (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid
Column Chiralpak IA-3
Mobile Phase Hexane/Ethanol (80:20)
Retention Time (S)-enantiomer 12.3 min
Retention Time (R)-enantiomer 14.7 min

Source: Data for a structurally analogous compound, demonstrating the analytical approach.

Theoretical and Computational Investigations of 2 1,3 Oxazol 2 Yl Propanoic Acid

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods provide valuable insights into the behavior of molecules at the atomic and electronic levels. For derivatives of 2-(1,3-oxazol-2-yl)propanoic acid, such as 4,5-diphenyl-2-(2-oxazolyl)propanoic acid (oxaprozin), DFT and Hartree-Fock (HF) methods with basis sets like 6-31G(d,p) have been employed to study their molecular structure, as well as their linear and nonlinear optical and electronic properties. researchgate.netnih.gov

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules, offering an approximation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ossila.com Computational software packages like Gaussian are utilized to perform these molecular orbital calculations by solving the Schrödinger equation for molecules to determine orbital energies. ossila.com For instance, the molecular structure, vibrational frequencies, and infrared intensities of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid have been calculated using HF and DFT methods with the 6-31G(d) basis set. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com They play a crucial role in determining the optical and electronic properties of a molecule, such as its ability to absorb light and undergo chemical reactions. ossila.com The HOMO is the highest energy molecular orbital that contains electrons, and its energy level is critical in determining the molecule's capacity to donate electrons (its oxidation potential). ossila.com Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied, and its energy is important for determining the molecule's ability to accept electrons (its reduction potential). ossila.com

The energy difference between the HOMO and LUMO is referred to as the HOMO-LUMO gap. utexas.eduwikipedia.org This energy gap is a key factor in determining the lowest energy electronic excitation possible in a molecule and can provide information about the wavelengths of light the compound can absorb. utexas.edu A smaller HOMO-LUMO gap generally suggests lower stability of the compound. wikipedia.org

For example, in the computational analysis of 2-phenylquinazolin-4(3H)-one, the oxygen atom was found to have a HOMO of slightly higher energy than the nitrogen atom, indicating its tendency to donate electrons. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a valuable tool for correlating theoretical data with experimental spectroscopic results. Theoretical calculations of vibrational frequencies and infrared intensities for compounds like 4,5-diphenyl-2-2 oxazole (B20620) propionic acid (oxaprozin) have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov Similarly, for 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, the harmonic vibrations computed using the B3LYP/6-31G(d) method align well with the observed IR spectral data. nih.gov These theoretical spectra are often interpreted with the aid of programs like VEDA 4, which provides Potential Energy Distributions (PEDs). nih.gov

For instance, in the study of oxaprozin (B1677843), the calculated C-C stretching vibrations were found at specific wavenumbers that correlated with the experimental FT-IR and FT-Raman data. researchgate.net The O-H stretching vibration in the dimeric structure of oxaprozin was calculated at 3079 and 2988 cm⁻¹ using the DFT/B3LYP level, indicating intermolecular hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis helps in understanding the molecule's flexibility and identifying its most stable conformations. For example, in the study of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, eleven stable conformers were identified, with one being significantly more stable than the others. nih.gov The comparison of theoretical and experimental geometry revealed that the X-ray parameters closely matched the geometry of the most stable conformer. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand (small molecule) might interact with a protein's active site.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict how a ligand, such as a derivative of this compound, binds to a target protein. These simulations provide insights into the binding mode, which is the specific orientation and conformation of the ligand within the protein's binding pocket. researchgate.net For instance, docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives with cyclooxygenase (COX) enzymes showed that they bind in a similar manner to known inhibitors like ibuprofen. nih.gov The stability of the ligand-protein complex is often quantified by a docking score or binding affinity, which estimates the strength of the interaction.

Identification of Key Interacting Residues

A crucial aspect of molecular docking is the identification of the specific amino acid residues in the protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex. For example, in the docking of a 1,3,4-thiadiazole (B1197879) derivative with dihydrofolate reductase (DHFR), the molecule was found to form three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22. mdpi.com Analysis of docking results, combined with experimental findings, can provide a comprehensive understanding of the biological activities of synthesized compounds and guide the design of more potent and selective drugs. nih.gov

Molecular Dynamics Simulations to Study Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a ligand-receptor complex. nih.gov This information is crucial for understanding the molecular basis of a ligand's efficacy and for the rational design of more potent and selective molecules.

In the context of this compound, MD simulations could be employed to elucidate its binding mechanism to a specific biological target, such as an enzyme or a receptor. The general steps and potential findings from such a study would include:

System Setup: A three-dimensional model of the receptor protein would be obtained, either from experimental structures (e.g., X-ray crystallography or cryo-electron microscopy) or through homology modeling. The this compound molecule would then be placed in the binding site of the receptor, often guided by molecular docking calculations. This entire complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation Production: The system is then subjected to a series of energy minimization and equilibration steps before the production MD simulation is run. During the simulation, the trajectories of all atoms in the system are saved at regular intervals.

Analysis of Trajectories: The resulting trajectories can be analyzed to understand various aspects of the ligand-receptor interaction:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding pose over time.

Key Interactions: The simulation can reveal the specific amino acid residues in the receptor that form stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with different moieties of this compound (the oxazole ring, the propanoic acid group, and the methyl group).

Conformational Changes: MD simulations can capture how the binding of the ligand induces conformational changes in the receptor, which can be linked to the receptor's activation or inhibition. nih.gov Similarly, the flexibility of the ligand within the binding pocket can be assessed.

Water Dynamics: The role of water molecules in mediating the ligand-receptor interactions can also be investigated.

A hypothetical study might reveal the following dynamics for this compound bound to a hypothetical enzyme active site:

Simulation Time (ns)Key Interacting ResiduesDominant Interaction TypeLigand Conformation
0-10Asp121, Arg145Salt bridge with carboxylateExtended
10-25Tyr23, Phe87π-stacking with oxazole ringBent
25-50Leu99, Val103Hydrophobic with methyl groupTorsional rotation

This table is illustrative and represents hypothetical data from a molecular dynamics simulation study.

By understanding these dynamic interactions, researchers can propose modifications to the structure of this compound to improve its binding affinity and selectivity for its target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are valuable for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A typical QSAR/QSPR study involves the following steps:

Data Set: A series of structurally related compounds, including analogs of this compound, with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) or properties (e.g., solubility, melting point) is required.

Molecular Descriptors: For each compound in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describe the connectivity of atoms.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Characterize the distribution of electrons.

Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed activity or property. researchgate.net

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical series of analogs of this compound, a QSAR study might investigate the effect of different substituents on the oxazole ring on their inhibitory activity against a particular enzyme.

CompoundSubstituent (R)LogPMolecular WeightElectronic Energy (Hartree)IC50 (µM)
1-H1.2141.13-495.515.2
2-CH31.7155.15-534.88.5
3-Cl1.9175.57-954.23.1
4-F1.4159.12-594.75.7
5-Br2.1220.03-3069.11.8

This table presents hypothetical data for a QSAR study on a series of this compound analogs.

A resulting QSAR equation might look like:

pIC50 = -log(IC50) = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Electronic Energy)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could indicate that increased lipophilicity and the presence of electron-withdrawing substituents are beneficial for the activity of this class of compounds. This information would be highly valuable for guiding the design of new, more potent analogs of this compound.

Biological Activities and Mechanistic Studies of 2 1,3 Oxazol 2 Yl Propanoic Acid Derivatives

Antimicrobial Activities (In Vitro Assays)

Derivatives of 2-(1,3-oxazol-2-yl)propanoic acid have demonstrated a range of antimicrobial effects, including antibacterial, antifungal, and antibiofilm activities. These properties are often influenced by the specific structural modifications of the parent molecule.

The antibacterial potential of this compound derivatives has been evaluated against a variety of bacterial species. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.net The (S)-configuration with a substituted phenoxyl side chain at the second position of the propanoic acid moiety demonstrated notable antibacterial efficacy. researchgate.net Specifically, derivatives with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain exhibited the most potent activities against all tested Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. researchgate.net

In another study, the conversion of 2-[4-(phenylsulfonyl)benzamido]propanoic acid into its corresponding 4H-1,3-oxazol-5-one derivative, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one, resulted in inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Furthermore, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a similar propanoic acid backbone, have been shown to suppress the growth of Escherichia coli and Staphylococcus aureus. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Derivative Bacterial Strain MIC (µg/mL) Reference
(S)-config. phenoxyl side chain derivatives Gram-positive & Gram-negative bacteria 1.56 - 6.25 researchgate.net
4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one Staphylococcus aureus Not specified mdpi.com
3-aryl-3-(furan-2-yl)propanoic acid derivatives Escherichia coli, Staphylococcus aureus Not specified nih.govmdpi.com

The antifungal activity of this compound derivatives has also been investigated. While some derivatives show promise, the efficacy can be variable. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives displayed poor MIC values against the fungus Candida albicans. researchgate.net

Conversely, other related structures have demonstrated more significant antifungal effects. N-acyl phenylalanine derivatives, which are precursors to some oxazolones, such as 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid, were active against C. albicans with a MIC of 14 μg/mL. mdpi.com Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. nih.govmdpi.com

Biofilms are a significant challenge in treating microbial infections due to their inherent resistance to antibiotics. Some derivatives of this compound have been explored for their ability to inhibit biofilm formation. For instance, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid exhibited antibiofilm activity against E. coli ATCC 25922 with a Minimum Biofilm Inhibitory Concentration (MBIC) of 225 μg/mL and against C. albicans 128 with an MBIC of 112.5 μg/mL. mdpi.com

The cyclized form, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one, also displayed antibiofilm properties. mdpi.com Furthermore, the ester derivative, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, showed an antibiofilm effect on Pseudomonas aeruginosa ATCC 27853 (MBIC = 14 μg/mL), Staphylococcus epidermidis 756, and C. albicans 128 (MBIC = 112.5 μg/mL). mdpi.com

Antitumor and Antiproliferative Mechanisms (In Vitro Studies)

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects on various cancer cell lines and their ability to inhibit key enzymes involved in tumor progression.

The antiproliferative activity of these derivatives has been demonstrated across a range of cancer cell lines. For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, which are structurally related to the oxazole (B20620) series, exhibited potent anti-proliferative activity against a broad spectrum of tumor cell lines. nih.gov One compound from this class was shown to induce cell cycle arrest at the G0/G1 interphase in hematologic and solid tumor cancer cell lines. nih.gov

Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown structure-dependent antiproliferative activity against A549 lung cancer cells. nih.gov Notably, compounds bearing a hydroxyimino functional group demonstrated the most potent cytotoxicity, with IC50 values of 5.42 µM and 2.47 µM, surpassing the efficacy of the standard chemotherapeutic drug cisplatin. nih.gov The synthesis of oleanolic acid derivatives has also been reported, with some compounds showing significant cytotoxicity against prostate (PC3), breast (MCF-7), lung (A549), and gastric (BGC-823) cancer cells. nih.gov

Table 2: Cytotoxicity of Selected Propanoic Acid Derivatives in Cancer Cell Lines

Compound Derivative Cancer Cell Line IC50 (µM) Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A549 (Lung) 5.42 nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549 (Lung) 2.47 nih.gov
Oleanolic acid derivative 17 PC3 (Prostate) 0.39 nih.gov
Oleanolic acid derivative 28 A549 (Lung) 0.22 nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion, making it an attractive target for cancer immunotherapy. nih.govnih.gov While specific studies on this compound derivatives as IDO1 inhibitors are not extensively detailed in the provided context, the broader class of heterocyclic compounds has shown promise. For instance, compounds featuring a 1,2,3-triazole scaffold have been identified as IDO1 inhibitors. nih.govacs.org The search for novel IDO1 inhibitors is an active area of research, and the structural motifs present in this compound derivatives could serve as a basis for the design of new inhibitors. acs.org

Cell Cycle Modulation and Apoptosis Induction Studies

Certain derivatives of this compound have demonstrated the ability to influence the cell cycle and induce apoptosis, or programmed cell death, in cancer cells. These actions are critical mechanisms for controlling the proliferation of tumor cells.

Some synthetic isoxazole (B147169) derivatives, which are structurally related to oxazoles, have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov The pro-apoptotic activity of these compounds is a key factor in their potential as anticancer agents. nih.gov Studies on other heterocyclic compounds have revealed that they can arrest the cell cycle at different phases. For instance, some derivatives cause an increase in the expression of p53 and caspase-3, proteins that are pivotal in initiating apoptosis. researchgate.net In some cases, cell cycle arrest in the G0/G1 or S phase is observed, preventing the cancer cells from dividing and multiplying. mdpi.com

The induction of apoptosis is a complex process that can be triggered through various cellular pathways. Some oxazole-related compounds have been found to activate caspases, a family of proteases that execute the apoptotic process. mdpi.com The activity of caspase-3, in particular, is often elevated in response to treatment with these derivatives, leading to the breakdown of cellular components and cell death. researchgate.net

Derivative Type Cancer Cell Line Observed Effect
Isoxazole derivativesHuman erythroleukemic K562Induction of early and late apoptosis nih.gov
Pyrazole-triazine sulfonamidesHeLa, HCT 116, PC-3, BxPC-3Time and concentration-dependent increase in apoptotic cells mdpi.com
Naphthalene derivativesHepG2, MCF-7Antiproliferative activity, induction of p53 and caspase-3 researchgate.net
Triterpenoid derivativesMCF-7, A549, SH-SY5YCell cycle arrest at S or G0/G1 phase mdpi.com

Anti-inflammatory and Analgesic Properties (In Vivo Animal Models)

Derivatives of aryl propionic acid, including those with an oxazole core, are well-known for their anti-inflammatory and analgesic effects. orientjchem.org These properties have been demonstrated in various in vivo animal models.

For example, acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propanoic acid have shown significant in vivo anti-inflammatory and analgesic activities, with some compounds being more potent than the reference drug oxaprozin (B1677843). researchgate.net Similarly, other oxadiazole and triazole derivatives have exhibited promising anti-inflammatory and analgesic results in animal studies, indicating their potential as therapeutic agents for pain and inflammation. nih.govbanglajol.infonih.govresearchgate.netbanglajol.info

The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats, while analgesic effects are evaluated through tests like the acetic acid-induced writhing reflex in mice. nih.govnih.govresearchgate.net

Compound Type Animal Model Activity Key Findings
Acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propanoic acidNot SpecifiedAnti-inflammatory, AnalgesicSome derivatives more potent than oxaprozin researchgate.net
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Mice, RatsAnalgesic, Anti-inflammatoryReduced acetic acid-induced writhing and carrageenan-induced inflammation nih.gov
2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivativesNot SpecifiedAnti-inflammatory, AnalgesicGood anti-inflammatory and analgesic actions banglajol.infobanglajol.info
1,2,4-Triazole derivativesMice, RatsAnti-inflammatory, AnalgesicSignificant reduction in edema and writhing reflex nih.govresearchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms

The primary mechanism behind the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including oxazole propanoic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. acs.orgnih.gov

COX-1 is a constitutive enzyme involved in maintaining normal physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with some of the common side effects. orientjchem.org

Oxaprozin, a well-known NSAID with a 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid structure, is a non-selective inhibitor of both COX-1 and COX-2. acs.org The propionate (B1217596) group of these inhibitors binds within the active site of the COX enzyme. acs.org However, research has also focused on developing derivatives with selectivity for COX-2 to minimize gastrointestinal side effects. researchgate.net It has been noted that bulky substituents at certain positions of the naproxen (B1676952) structure, a related NSAID, can be unfavorable for both COX-1 and COX-2 inhibition. nih.gov

Prostaglandin (B15479496) Biosynthesis Modulation

By inhibiting the COX enzymes, this compound derivatives effectively modulate the biosynthesis of prostaglandins. acs.org Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including the inflammatory response. nih.gov

The inhibition of prostaglandin synthesis leads to a reduction in the cardinal signs of inflammation, such as swelling, redness, and pain. orientjchem.org The suppression of prostaglandin production is a direct consequence of blocking the catalytic activity of COX-1 and COX-2, which convert arachidonic acid into prostaglandin precursors. acs.org The extent of prostaglandin inhibition is dependent on the potency and selectivity of the specific oxazole derivative for the COX isoforms. nih.gov

Receptor Agonism/Antagonism Studies (e.g., PPAR Agonism)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. nih.govresearchgate.net Some oxazole and isoxazole derivatives have been investigated for their ability to act as agonists for PPARs, particularly PPARα and PPARγ. nih.govresearchgate.net

PPARα activation is associated with reduced triglyceride levels, while PPARγ activation leads to improved insulin (B600854) sensitivity. nih.govresearchgate.net Dual PPARα/γ agonists are of particular interest for the treatment of metabolic disorders like type 2 diabetes. researchgate.net Some novel oxazolidinone derivatives, which share a similar heterocyclic core, have been shown to exhibit dual PPARα/γ agonism. researchgate.net The design of these ligands often follows a three-module structure consisting of a polar head, a linker, and a hydrophobic tail, with the oxazole or a related heterocycle serving as the polar head. researchgate.net

Compound Type Receptor Target Activity
Oxazolidinone derivativesPPARα / PPARγDual Agonism researchgate.net
Isoxazole fatty acid analogsPPARαSelective Agonism nih.gov
1,2,4-oxadiazole derivativesPPARα / PPARγDual Agonism researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through oxidative stress. nih.gov Antioxidants are compounds that can neutralize ROS and protect cells from this damage. Several derivatives containing oxazole and related heterocyclic structures have been shown to possess antioxidant properties. nih.govmdpi.commdpi.com

The antioxidant potential of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comrsc.org For instance, certain thiazolidin-4-one derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant antioxidant activity. mdpi.com The structure-activity relationship studies have revealed that the presence of specific substituents, such as hydroxyl groups, can enhance the antioxidant capacity of these molecules. mdpi.com Some compounds have even shown greater potency than standard antioxidants like ascorbic acid in these assays. mdpi.com

The ability of these compounds to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative stress. nih.govresearchgate.net

Neuroprotective Mechanisms (In Vitro)

While direct in vitro neuroprotective studies on this compound are not extensively documented in the provided context, the known biological activities of related compounds suggest potential mechanisms. For example, the anti-inflammatory and antioxidant properties are relevant to neuroprotection, as inflammation and oxidative stress are key contributors to neurodegenerative diseases.

Furthermore, the modulation of pathways involved in cell death, such as apoptosis, is a critical aspect of neuroprotection. The ability of some isoxazole derivatives to inhibit tumor cell growth and induce apoptosis suggests that they could influence neuronal cell survival pathways. nih.gov

Enzyme and Protein Binding Interactions

Derivatives of this compound have been a subject of interest in medicinal chemistry, primarily due to their interactions with key biological macromolecules. The biological activities of these compounds are often rooted in their ability to bind to and modulate the function of specific enzymes and proteins. Research in this area has largely focused on their anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, and their high affinity for plasma proteins, which influences their pharmacokinetic profiles.

A prominent example of a this compound derivative is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). drugbank.com Its therapeutic effects are primarily mediated through the inhibition of the COX enzymes, COX-1 and COX-2. ontosight.airesearchgate.net These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. ontosight.airesearchgate.net

Oxaprozin is characterized as a non-selective COX inhibitor, meaning it is capable of inhibiting both isoforms of the cyclooxygenase enzyme. drugbank.com However, studies have indicated a degree of selectivity in its inhibitory action. Specifically, Oxaprozin has been shown to be a more potent inhibitor of COX-1 than COX-2. ontosight.ai The differential inhibition of these isoforms is a critical factor in the therapeutic and side-effect profile of NSAIDs. While the inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach, can lead to gastrointestinal side effects.

The inhibitory potency of Oxaprozin against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, provide a measure of its inhibitory strength.

Table 1: Inhibitory Activity of Oxaprozin against Cyclooxygenase (COX) Isoforms

Compound Target Enzyme IC50 (µM)
Oxaprozin Human Platelet COX-1 2.2
Oxaprozin IL-1-stimulated Human Synovial Cell COX-2 36

Data sourced from a study on the inhibitory effects of Oxaprozin.

The molecular interactions that govern the binding of propanoic acid derivatives to the active site of COX enzymes are crucial for their inhibitory activity. While specific crystallographic or detailed molecular docking studies for Oxaprozin are not extensively reported in publicly available literature, the binding of NSAIDs to COX enzymes is generally well-understood. The carboxylate group of the propanoic acid moiety is thought to form a key salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site. This interaction, along with hydrophobic interactions between the aromatic rings of the drug and hydrophobic pockets within the enzyme's active site, anchors the inhibitor and blocks the entry of the natural substrate, arachidonic acid. Key amino acid residues such as Tyr355 and Ser530 are also known to be important for the binding and activity of many NSAIDs within the COX active site.

In addition to its interaction with target enzymes, the binding of this compound derivatives to plasma proteins is a significant aspect of their pharmacology. Oxaprozin, for instance, exhibits a very high degree of binding to plasma proteins, particularly albumin, with over 99.5% of the drug being protein-bound in circulation. drugbank.com This extensive protein binding has a profound impact on the drug's distribution, metabolism, and excretion, contributing to its long elimination half-life. Studies have indicated that Oxaprozin has a high affinity for the benzodiazepine/indole binding site on human serum albumin. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives of 2-(1,3-oxazol-2-yl)propanoic acid is significantly influenced by the nature and position of substituents on both the heterocyclic and the aliphatic parts of the molecule.

In a study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was found that the introduction of hydrophobic substituents on a phenoxyl side chain at the 2-position of the propanoic acid moiety had a profound effect on their antibacterial activity. nih.gov Specifically, derivatives bearing para-tert-butyl, para-phenyl, and para-benzyloxy groups on the phenoxyl side chain demonstrated the most potent activity against a panel of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL. nih.gov This suggests that a certain degree of lipophilicity and steric bulk at this position is favorable for antibacterial efficacy.

Another study investigating 2-[4-(5-substituted-1,3,4-oxadiazol-2-yl)phenoxy]propanoate derivatives revealed that the volume of the substituent on the oxadiazole ring is a critical determinant of biological activity. sioc-journal.cn Compounds with smaller substituents on the oxadiazole ring exhibited significant inhibitory activity on rice KARI at a concentration of 200 µg/mL. sioc-journal.cn This indicates that for this particular series, steric hindrance at the heterocyclic ring might be detrimental to activity.

The following table summarizes the impact of various substituents on the biological activity of this compound analogs, as reported in the literature.

Compound Series Substituent Modification Observed Biological Effect Reference
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesIntroduction of hydrophobic groups (para-tert-butyl, para-phenyl, para-benzyloxy) on the phenoxyl side chainEnhanced antibacterial activity (MIC: 1.56-6.25 µg/mL) nih.gov
2-[4-(5-Substituted-1,3,4-oxadiazol-2-yl)phenoxy] propanoate derivativesSmall volume substituents on the oxadiazole ringHigh inhibitory activity on rice KARI (94.5% and 83.1% at 200 µg/mL) sioc-journal.cn
1,3-Oxazole-based compounds with a 4-(4-X-phenylsulfonyl)phenyl fragmentCyclization of N-acyl-α-amino acids to 4H-1,3-oxazol-5-onesEmergence of growth-inhibitory and antibiofilm activity against E. coli mdpi.com

Stereochemical Influence on Activity and Target Binding

The propanoic acid moiety of this compound contains a chiral center at the C2 position, and its stereochemical configuration has been shown to be a critical determinant of biological activity. This stereoselectivity is a strong indicator of a specific interaction with a biological target, such as an enzyme active site or a receptor binding pocket.

In the case of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, a remarkable difference in antibacterial activity was observed between stereoisomers. The study revealed that the (S)-configuration at the C2 of the propanoic acid was essential for the excellent antibacterial activity against all tested bacterial strains. nih.gov This suggests that the spatial arrangement of the substituents around the chiral center is crucial for the molecule to adopt the correct orientation for binding to its bacterial target.

This principle of stereochemical importance is a well-established concept in medicinal chemistry. The differential activity of enantiomers often arises from the three-point attachment model, where one enantiomer can establish multiple, precise interactions with a chiral biological target, while the other cannot.

Pharmacophore Elucidation and Design Principles

For a series of substituted benzo[d]oxazol-2(3H)-one derivatives, a 3D-pharmacophore model was developed for sigma-2 receptor antagonists. nih.gov The most predictive model consisted of five key features:

A positive ionizable feature

A hydrogen bond acceptor

A hydrophobic aromatic feature

A hydrophobic aliphatic feature

A generic hydrophobic feature

Similarly, a pharmacophore model for oxadiazole-substituted α-isopropoxy phenylpropanoic acids with dual PPARα and PPARγ activating properties identified three essential features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov

Based on these related studies, a general pharmacophore for biologically active this compound derivatives can be hypothesized to include:

A heterocyclic ring (the oxazole) acting as a potential hydrogen bond acceptor and contributing to hydrophobic interactions.

The carboxylic acid group of the propanoic acid moiety, which can act as a hydrogen bond donor and acceptor, and also as a potential ionizable group.

The chiral center, which dictates the correct 3D orientation of the other pharmacophoric features.

Substituents on the oxazole (B20620) ring and the propanoic acid chain, which can modulate the hydrophobic and electronic properties of the molecule, as well as its steric profile.

These principles guide the rational design of new derivatives with potentially improved potency and selectivity.

Correlation between Computational Predictions and Experimental Biological Data

The integration of computational methods, such as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and molecular docking, with experimental biological testing is a cornerstone of modern drug discovery. This approach allows for the rationalization of experimental findings and the prospective design of new compounds.

In the study of 1,3-oxazole-based compounds, in silico prediction of the pharmacokinetic profile was used to complement the in vitro antimicrobial and antibiofilm screening. mdpi.com It was noted that the active 4H-1,3-oxazol-5-ones possessed good predicted pharmacokinetic profiles, suggesting their potential for further development. mdpi.com

Molecular docking studies have also been employed to understand the interactions of related heterocyclic compounds with their biological targets. For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to elucidate the binding mode of the compounds in the active site of COX-1 and COX-2 enzymes. nih.gov The docking results helped to explain the observed in vitro inhibitory activities and the selectivity profiles of the synthesized compounds. nih.gov

A strong correlation between in silico and in vitro results was reported for a series of pyrazole-oxazoline hybrids with antifungal activity. mdpi.com The docking studies revealed a good affinity of these compounds for the active site of the CYP51 enzyme in Candida species, which was consistent with their potent in vitro antifungal activity, with MIC values that were often lower than the reference drug fluconazole. mdpi.com

These examples underscore the predictive power of computational models when used in conjunction with experimental data. For the this compound scaffold, such a combined approach would be invaluable for identifying the specific molecular interactions that govern biological activity and for prioritizing the synthesis of new analogs with enhanced properties.

Potential Non Clinical and Mechanistic Applications of 2 1,3 Oxazol 2 Yl Propanoic Acid

Precursors for Advanced Organic Synthesis

The 2-(1,3-oxazol-2-yl)propanoic acid framework is a valuable starting point for constructing more complex molecular architectures. The oxazole (B20620) moiety is a key building block in the development of bioactive compounds and industrial products. ktu.eduopenreadings.eu Its derivatives serve as important intermediates in various synthetic pathways.

For instance, related structures like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid are used as precursors for preparing hydrazides, which are then condensed with aldehydes to form N'-benzylidene hydrazides, demonstrating the reactivity and utility of the propanoic acid chain attached to an oxazole-type ring. ktu.eduopenreadings.eu

A more advanced application involves the synthesis of functionalized naphtho[2,1-d]oxazoles, which are known to exhibit diverse biological activities. acs.orgacs.org In these multi-step syntheses, (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds, which contain a propanoate-like structure, are synthesized and then undergo rhodium(II)-catalyzed transformations. acs.orgacs.org This process involves the formal insertion of a metallocarbene into an aromatic C–H bond, showcasing a sophisticated use of an oxazole derivative as a precursor in metal-catalyzed cyclization reactions to build complex fused heterocyclic systems. acs.orgacs.org

The synthesis of these precursors can be achieved through various methods. A common strategy for forming the oxazole ring itself is the Robinson-Gabriel cyclization. The propanoic acid side chain can be introduced through reactions like nucleophilic aromatic substitution, for example, by reacting a phenolic intermediate with a derivative of propanoic acid such as (S)-2-chloropropionic acid.

Table 1: Examples of Synthetic Applications

Precursor Type Synthetic Transformation Product Class Reference
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid Esterification followed by hydrazinolysis and condensation N'-benzylidene hydrazides ktu.eduopenreadings.eu

Biochemical Probes for Enzyme Mechanism Elucidation

While direct studies detailing the use of this compound as a biochemical probe are limited, the broader class of oxazole-containing molecules shows significant potential in this area. Compounds featuring the naphtho[2,1-d]oxazole skeleton, which can be synthesized from oxazole-propanoate precursors, are known to intercalate into DNA and act as α-glucosidase inhibitors. acs.org This inhibitory action suggests that derivatives of this compound could be designed as probes to investigate the active sites and mechanisms of enzymes like glycosidases.

Furthermore, a structurally related compound, 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid, has been evaluated in high-throughput phenotypic profiling assays. epa.gov Such screening methods are used to understand how compounds affect cells, pointing toward the potential for oxazole derivatives to serve as tools for probing complex biological pathways, even if not targeted at a single enzyme. The inherent bioactivity of the oxazole scaffold makes its derivatives, including the title compound, attractive candidates for modification into specific probes for elucidating biological mechanisms.

Catalysis and Organocatalysis Applications

There is currently limited information on the direct application of this compound itself as a catalyst or organocatalyst. However, the synthesis of its more complex derivatives often relies heavily on catalytic methods.

A notable example is the rhodium(II)-catalyzed transformation of alkyl 2-diazo-3-oxo-((5-aryl-2-trifluoromethyl)oxazol-4-yl)propanoates. acs.org In this reaction, a rhodium catalyst, such as Rh₂(OAc)₄, is essential for generating a rhodium carbene species from the diazo group on the precursor molecule. acs.orgacs.org This highly reactive intermediate then undergoes an intramolecular cyclization to form naphtho[2,1-d]oxazole structures. acs.orgacs.org While the oxazole compound is the substrate rather than the catalyst, this research highlights the integral relationship between the oxazole framework and transition-metal catalysis in modern organic synthesis. The synthesis of 2-oxazolines, the saturated backbone of polymers discussed in the next section, can also be achieved using various catalysts, including molybdenum complexes and TAP-derived organocatalysts. organic-chemistry.org

Role in Material Science and Polymer Chemistry

The 2-oxazoline ring, a close relative of the oxazole ring, is a key monomer in the field of polymer chemistry. Through a process called cationic ring-opening polymerization (CROP), 2-substituted-2-oxazolines can be polymerized to form poly(2-oxazoline)s (PAOx). researchgate.net These polymers are of significant interest for biomedical applications. researchgate.net

The substituent at the 2-position of the oxazoline (B21484) monomer dictates the functionality of the resulting polymer's side chains. Monomers containing protected functional groups like amines, alcohols, and carboxylic acids have been successfully polymerized. researchgate.net Therefore, a 2-oxazoline monomer bearing a propanoic acid group, such as a derivative of this compound, could be used to introduce carboxylic acid functionalities along the polymer backbone.

These pendant carboxylic acid groups are valuable as they can:

Influence the solubility and hydrophilic/hydrophobic balance of the polymer.

Serve as handles for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional molecules.

Participate in thermal curing processes when combined with resins containing amines. researchgate.net

The ability to create well-defined, functional polymers makes PAOx derived from monomers like this compound promising candidates for advanced materials in drug delivery, tissue engineering, and other biomedical fields.

Agrochemical Research (Mechanistic Aspects)

The oxazole and isoxazole (B147169) scaffolds are of significant importance in crop protection chemistry, forming the core of many compounds with herbicidal, fungicidal, and insecticidal properties. researchgate.net The oxazole ring is considered a key pharmacophore, and its derivatives are actively researched as potential new agrochemicals. researchgate.netmdpi.com

Research into related 1,3,4-oxadiazole (B1194373) derivatives has provided insight into the potential mechanistic action of such heterocyclic compounds. frontiersin.orgnih.gov A series of these derivatives were tested for antifungal activity against major maize pathogens, with several compounds showing potent inhibition. frontiersin.orgnih.gov For example, compound 5k in one study demonstrated significant activity against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov

Table 2: In Vitro Antifungal Activity (EC₅₀) of Selected Oxadiazole Derivatives Against Maize Pathogens

Compound EC₅₀ (μg/mL) vs E. turcicum EC₅₀ (μg/mL) vs R. solani EC₅₀ (μg/mL) vs G. zeae Reference
4k 50.48 >100 >100 frontiersin.orgnih.gov
5e 47.56 >100 >100 frontiersin.orgnih.gov
5i 47.05 >100 >100 frontiersin.orgnih.gov
5k 32.25 78.41 82.35 frontiersin.orgnih.gov

| Carbendazim (Control) | 102.83 | 1.83 | 0.96 | frontiersin.orgnih.gov |

Mechanistically, scanning electron microscopy of fungal hyphae treated with active oxazole derivatives revealed significant morphological changes, including curvature, shrinkage, and collapse. frontiersin.org This suggests that a primary mode of action could be the disruption of cell membrane or cell wall integrity, leading to the outflow of cytoplasm. frontiersin.org Furthermore, molecular docking studies with some 1,3,4-oxadiazole derivatives suggest they may bind to and inhibit the enzyme succinate (B1194679) dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi. nih.gov This dual potential for membrane disruption and specific enzyme inhibition makes oxazole-based compounds like this compound and its derivatives compelling candidates for the development of new fungicides with novel modes of action. researchgate.net

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of oxazole (B20620) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a key research area. Future investigations into the synthesis of 2-(1,3-oxazol-2-yl)propanoic acid and its analogs could focus on several innovative strategies.

One promising avenue is the refinement of one-pot reactions, such as the Van Leusen oxazole synthesis, which constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). Adapting this method for precursors containing the propanoic acid moiety or its esters could streamline the synthesis. Additionally, metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, offer a powerful tool for creating substituted oxazoles, which could be applied to build more complex derivatives of the target molecule.

Recent advancements also point towards electrochemical synthesis as a green and efficient alternative, which avoids the need for external chemical oxidants. The development of catalytic systems, for instance using copper or nickel catalysts, for the cyclization of precursors like acetylenic amides or the reaction of diazoketones with amides, presents another frontier for creating functionalized oxazoles. These modern synthetic methods could provide access to a broader library of this compound derivatives with high yields and regioselectivity.

Table 1: Potential Novel Synthetic Strategies for Oxazole Derivatives

Synthetic Strategy Description Potential Advantage
Modified Van Leusen Synthesis A one-pot reaction forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). High efficiency and applicability to various aldehydes.
Palladium-Catalyzed Coupling Reactions like Suzuki or Sonogashira to functionalize the oxazole ring or build it from precursors like N-propargylamides. High regioselectivity and tolerance of diverse functional groups.
Electrochemical Synthesis Utilizes electricity to drive the oxidative cyclization of precursors, such as ketones and acetonitrile (B52724). Environmentally friendly, avoids harsh chemical oxidants.
Copper/Nickel Catalysis Employs transition metal catalysts for cyclization reactions, such as from diazoketones and amides. Efficient and allows for the formation of highly substituted oxazoles.

| Diazo Strategy | Involves the transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds via rhodium(II)-catalyzed reactions. | Provides access to complex polycyclic oxazole structures. |

Discovery of Undiscovered Biological Targets and Mechanisms

Oxazole-containing compounds are known to interact with a multitude of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. While some derivatives of aryl propionic acids are known to target cyclooxygenase (COX) isoenzymes, the unique structure of this compound suggests it may interact with novel or multiple biological targets.

Future research should aim to uncover these undiscovered targets. For instance, many oxazole derivatives have shown promise as anticancer agents by inhibiting microtubule assembly, similar to colchicine (B1669291). Screening this compound derivatives against various cancer cell lines could reveal new tubulin inhibitors or agents that act on other cancer-related pathways. Other identified targets for oxazole compounds include PPARγ in diabetes and aquaporin-4 (AQP4) in inflammation, suggesting that derivatives of this compound could be explored for metabolic and inflammatory diseases.

The search for new antimicrobial targets is also critical, given the rise of drug-resistant pathogens. Chiral derivatives of benzoxazole (B165842) propanoic acid have demonstrated potent activity against Gram-positive and Gram-negative bacteria. Elucidating the mechanism of action of these compounds could lead to the discovery of novel antibacterial targets. Furthermore, oxazole-containing peptides have been shown to interact with DNA/RNA, indicating another potential class of targets for synthetic oxazole derivatives.

Development of Advanced Computational Models

Computer-aided drug discovery has become an indispensable tool for accelerating the identification and optimization of new therapeutic agents. For this compound and its derivatives, advanced computational models can play a pivotal role in predicting biological activity, understanding structure-activity relationships (SAR), and elucidating mechanisms of action.

Density Functional Theory (DFT) studies can be employed to assess the structural and spectral properties of new derivatives, revealing insights into their reactivity and stability. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique. By building predictive QSAR models based on a series of known oxazole inhibitors, researchers can virtually screen large libraries of compounds to identify promising candidates for synthesis and testing. For example, QSAR models have been successfully used to predict the tubulin inhibitory activity of 1,3-oxazole derivatives.

Molecular docking simulations are crucial for hypothesizing the binding modes of these compounds within the active sites of target proteins. This has been applied to study the interaction of oxazoles with targets like tubulin and PPARγ. Furthermore, molecular dynamics (MD) simulations can analyze the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions.

Table 2: Application of Computational Models in Oxazole Research

Computational Method Application Example from Research
Density Functional Theory (DFT) Calculating structural, spectral, and electronic properties to predict reactivity. Used to study the geometry and chemical reactivity parameters of oxazole derivatives.
QSAR Modeling Predicting biological activity (e.g., anticancer) based on chemical structure. Developed predictive models for tubulin inhibitors based on 1,3-oxazole scaffolds.
Molecular Docking Simulating the interaction and binding pose of a molecule within a protein's active site. Used to dock oxazole derivatives into the colchicine binding site of tubulin and the PPARγ receptor.

| Molecular Dynamics (MD) Simulation | Analyzing the stability of the protein-ligand complex over time. | Employed to assess the stability of binding interactions for oxazole derivatives with target receptors. |

**10.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(1,3-oxazol-2-yl)propanoic acid and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, derivatives can be synthesized by reacting β-alanine derivatives with aldehydes or ketones under basic conditions (e.g., Na₂CO₃ in water at 80°C), followed by acidification to isolate the product . Another method employs the Hantzsch thiazole synthesis, where thiourea intermediates react with α-halo carbonyl compounds . Key parameters include pH control (pH 6–7) and purification via recrystallization (e.g., using propan-2-ol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the oxazole ring protons (δ 7.5–8.5 ppm) and propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups).
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole C=N/C-O bands (~1650 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (e.g., C₁₂H₉F₂NO₃ for fluorinated derivatives) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and promote plant growth. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increased rapeseed yield by 15% in field trials . Bioactivity is structure-dependent, with fluorine substituents enhancing membrane permeability .

Q. How do solubility and stability impact experimental design?

  • Solubility : Poor in water; requires polar aprotic solvents (e.g., DMSO) for biological assays.
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at 4°C in inert atmospheres is recommended .
  • pKa : ~3.78 for the carboxylic acid group, influencing ionization in physiological buffers .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in fume hoods due to potential irritant vapors.
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking studies using the compound’s SMILES string (e.g., C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCC(=O)O) can map binding to enzymes like carboxypeptidase B. Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for activity predictions .

Q. What strategies address regioselectivity challenges in oxazole ring functionalization?

Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring meta/para positions direct electrophilic substitution. For example, 3,5-dichloro substitution in aryloxazoles improves reaction yields by 20% compared to unsubstituted analogs .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from substituent effects. For example, fluorinated derivatives show higher antimicrobial activity but reduced plant growth promotion compared to non-fluorinated analogs. Dose-response assays and metabolomics profiling (e.g., LC-MS) can clarify mechanistic differences .

Q. What challenges arise in scaling up synthesis for industrial research?

  • Purification : Column chromatography is impractical; switch to crystallization or membrane filtration.
  • Yield Optimization : Continuous flow reactors improve reaction consistency (e.g., 85% yield for gram-scale batches) .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Oxazole Substituents : Electron-deficient groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility.
  • Propanoic Acid Chain : Methylation at the α-position increases metabolic stability (t₁/₂ > 6 hours in vitro) .

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